molecular formula C23H27NO3 B091926 Etabenzarone CAS No. 15686-63-2

Etabenzarone

Cat. No. B091926
CAS RN: 15686-63-2
M. Wt: 365.5 g/mol
InChI Key: SNNLEHVMRDCTNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etabenzarone (also known as 5-ethyl-5-benzyl-1,3-dihydro-2H-benzimidazole-2-one) is a novel and promising compound that has recently emerged in the scientific research field as a potential therapeutic agent for a variety of medical conditions. Etabenzarone has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-bacterial agent, and its ability to modulate the immune system.

Scientific Research Applications

  • Ethionamide (ETA), a prodrug similar to Etabenzarone, is used as a second-line drug against tuberculosis. It undergoes metabolic activation to exert cytotoxic effects, primarily activated in Mycobacterium tuberculosis by the protein encoded by the gene Rv3854c (Vannelli, Dykman, & Ortiz de Montellano, 2002).

  • A study on the coating of drug substances, including Etabenzarone hydrochloride, using a fluidised bed technique, highlighted its application in creating taste masking coatings for various drugs (Spitael, Kinget, & Naessens, 1979).

  • In cardiovascular research, the effects of the endothelin receptor antagonist bosentan were evaluated on young rats with spontaneous hypertension, which indirectly relates to the pharmacological pathway that might involve Etabenzarone (Li & Schiffrin, 1995).

  • Etabenzarone's potential efficacy in traumatic brain injury (TBI) was studied, showing that it could significantly reduce inflammatory cytokine expression, oxidative stress, and lipid peroxidation, thereby improving neural function and preventing post-TBI damage in rats (Hasturk et al., 2018).

  • Another study on endothelin A (ETA) receptor antagonism evaluated its effects on oxidative stress and vascular remodeling induced by aldosterone in rats. This research provides insight into the role of ETA receptors in hypertension and vascular health, which is relevant to the therapeutic uses of Etabenzarone (Pu et al., 2003).

  • The therapeutic benefits and adverse effects of endothelin receptor antagonists, including ETA and ETB, were studied in the context of congestive heart failure, providing information on the hemodynamic and hormonal effects of such treatments (Wada et al., 1997).

  • The enhancement of antibody responses to native G protein-coupled receptors using E. coli GroEL as a molecular adjuvant in DNA immunization was investigated. This research, involving the endothelin A receptor (ETAR), is relevant for understanding immune responses related to drugs like Etabenzarone (Fujimoto et al., 2012).

  • A study on ovarian hormones found they modulate endothelin A and B receptor expression in various tissues, indicating the influence of these hormones on ET receptor expression and their potential impact on cardiovascular and renal health, which may be pertinent to Etabenzarone's effects (Gohar, Yusuf, & Pollock, 2016).

  • Another study on Ethionamide (ETA) activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis highlighted its role in tuberculosis treatment and potential resistance mechanisms, relevant for understanding the pharmacodynamics of Etabenzarone (DeBarber et al., 2000).

  • The occurrence of lung injury linked to etanercept therapy was reported, providing insights into the potential adverse effects associated with this class of drugs (Peno-Green et al., 2002).

properties

IUPAC Name

[4-[2-(diethylamino)ethoxy]phenyl]-(2-ethyl-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-4-20-22(19-9-7-8-10-21(19)27-20)23(25)17-11-13-18(14-12-17)26-16-15-24(5-2)6-3/h7-14H,4-6,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLEHVMRDCTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166147
Record name Etabenzarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etabenzarone

CAS RN

15686-63-2
Record name Etabenzarone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etabenzarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETABENZARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA25635W9D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etabenzarone
Reactant of Route 2
Reactant of Route 2
Etabenzarone
Reactant of Route 3
Reactant of Route 3
Etabenzarone
Reactant of Route 4
Reactant of Route 4
Etabenzarone
Reactant of Route 5
Reactant of Route 5
Etabenzarone
Reactant of Route 6
Reactant of Route 6
Etabenzarone

Citations

For This Compound
6
Citations
J Spitael, R Kinget, K Naessens - Pharmaceutisch weekblad, 1979 - Springer
… Piracetam and etabenzarone hydrochloride require a taste … Etabenzarone hydrochloride is an amorphous, rather sticky … The coated granulation with IO% etabenzarone HC1 appears to …
Number of citations: 4 link.springer.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
World Health Organization - 2004 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
P Speiser - Pharmaceutisch weekblad, 1979 - Springer
… Piracetam and etabenzarone hydrochloride require a taste masking coating. The results illustrate … - piracetam and etabenzarone hydrochloride which need a coating to mask the taste, …
Number of citations: 3 link.springer.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.